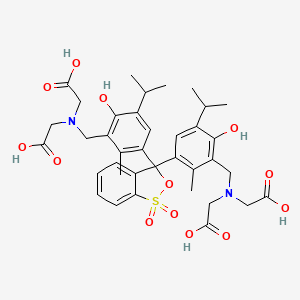
Methylthymol blue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylthymol blue, also known as this compound, is a useful research compound. Its molecular formula is C37H44N2O13S and its molecular weight is 756.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Analysis
1. pH Indicator:
Methylthymol blue functions as a pH indicator, exhibiting distinct color changes depending on the acidity or alkalinity of a solution. It transitions from yellow in acidic conditions to blue in neutral to alkaline environments, making it useful in titrations and other analytical chemistry applications .
2. Complexometric Titrations:
The compound is employed in complexometric titrations to determine metal ion concentrations. Its ability to form complexes with various metal ions enhances its utility in quantitative analysis. Studies have shown that this compound can effectively interact with ions such as zinc, copper, and iron, allowing for the determination of their acidity constants and association constants .
3. Environmental Monitoring:
this compound is used for sulfate analysis in environmental samples. The method involves measuring the color intensity produced when this compound reacts with sulfate ions, providing a means to quantify sulfate concentrations in water samples . However, care must be taken as organic matter and iron can interfere with the readings.
Biomedical Applications
1. Hydrogel Development:
Recent research has explored the use of this compound in hydrogels for clinical applications. A study demonstrated its dual application in polyvinyl alcohol-glutaraldehyde hydrogels as both a dosimeter and bolus for radiation therapy, showcasing its potential in medical physics and treatment planning .
2. Drug Delivery Systems:
The compound's properties are being investigated for use in drug delivery systems, where it may serve as a pH-sensitive release agent. This application hinges on its ability to change color at specific pH levels, allowing for targeted drug release in response to the physiological environment.
Case Study 1: Metal Ion Interaction
A comprehensive study published in Nature analyzed the interaction of this compound with various metal ions. The researchers determined key acidity constants and complex formation constants, which are crucial for understanding the behavior of these ions in biological and environmental systems .
Case Study 2: Environmental Sulfate Analysis
In an environmental study, this compound was employed to assess sulfate levels in contaminated water bodies. The findings indicated that while effective, the method required careful calibration due to potential interferences from dissolved organic carbon and iron content .
特性
CAS番号 |
3778-22-1 |
|---|---|
分子式 |
C37H44N2O13S |
分子量 |
756.8 g/mol |
IUPAC名 |
2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C37H44N2O13S/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChIキー |
KIHCHVIVBXSLBU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C |
正規SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C |
Key on ui other cas no. |
1945-77-3 |
同義語 |
methylthymol blue methylthymol blue pentasodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















